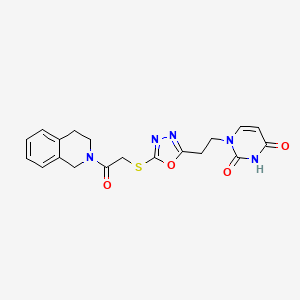
1-(2-(5-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemosensors for Ion Detection
Isoquinoline derivatives, including those with oxadiazole rings, have been explored for their application as chemosensors. For example, certain naphthalimide derivatives, which share structural similarities with the compound of interest through the presence of nitrogen-containing heterocycles, have been used as colorimetric and fluorescent chemosensors for fluoride ion detection. These compounds exhibit efficient reversible color changes upon interaction with fluoride ions, indicating potential applications in environmental monitoring and analytical chemistry (Zhang, L., Zhang, F., Ding, L., & Gao, J., 2020).
Antioxidant Properties in Lubricants
Derivatives of isoquinoline, particularly those incorporating pyrimidine rings, have been investigated for their antioxidant efficiency in lubricating greases. The introduction of specific substituents into the isoquinoline framework can significantly enhance the antioxidant properties, showcasing the molecule's potential in industrial applications to improve the performance and longevity of lubricants (Hussein, M. F., Ismail, M., & El-Adly, R., 2016).
Antimicrobial and Antitumor Activity
Complex heterocyclic compounds, including those with oxadiazole and pyrimidine units, are known for their biological activities. Various studies have focused on synthesizing and evaluating derivatives for their antimicrobial and antitumor properties. For instance, novel spiropyrido[4,3-d]pyrimidine derivatives have been synthesized and showed promising antimicrobial activities, hinting at the potential therapeutic applications of such compounds (Faty, R., Rashed, M., & Youssef, M., 2015). Similarly, quinazolinone derivatives, related in structure due to the presence of nitrogen-containing rings, have been explored for their cytotoxic activities against cancer cells, suggesting the potential of structurally similar compounds in cancer research (Bolognese, A., et al., 2004).
Electrochromic Materials
Derivatives incorporating pyrimidine and related heterocycles have been investigated for their use in electrochromic materials. These compounds exhibit reversible color changes upon electrical stimulation, making them suitable for applications in smart windows, displays, and other electrochromic devices. The unique electronic properties of these compounds, such as their ability to undergo significant color changes, highlight their potential in materials science and engineering (Cho, C. M., et al., 2015).
Eigenschaften
IUPAC Name |
1-[2-[5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c25-15-6-9-23(18(27)20-15)10-7-16-21-22-19(28-16)29-12-17(26)24-8-5-13-3-1-2-4-14(13)11-24/h1-4,6,9H,5,7-8,10-12H2,(H,20,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENLWOLZNFPARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

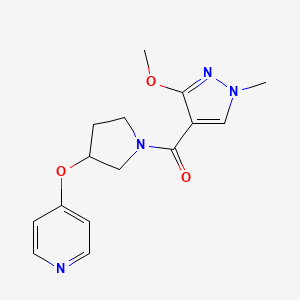
![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)
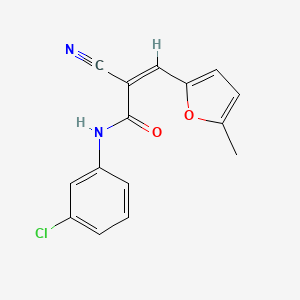
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964527.png)

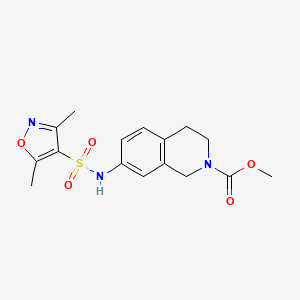
![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2964531.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964535.png)

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964537.png)
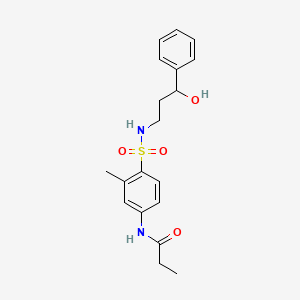
![N-{5-[(E)-2-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2964543.png)
